molecular formula C10H13NO4S B2749274 N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 333459-11-3

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2749274
CAS No.: 333459-11-3
M. Wt: 243.28
InChI Key: IXIVQCHBDGHUDI-UHFFFAOYSA-N
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Description

Compound Overview: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Registry Number: 333459-11-3) is a small molecule with the molecular formula C 10 H 13 NO 4 S and a molecular weight of 243.28 g/mol . This compound features a 1,4-benzodioxine core structure fused with a sulfonamide functional group, making it a valuable building block in medicinal chemistry and drug discovery research. Chemical Structure and Research Significance: The 1,4-benzodioxin scaffold is a privileged structure in pharmaceutical development. Compounds containing this ring system are reported in scientific literature to exhibit diverse biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties . Simultaneously, the sulfonamide (SO 2 NH-) group is one of the most important functional groups in medicinal chemistry, known for its ability to inhibit enzymes like carbonic anhydrase and its presence in a wide range of therapeutic agents, including antibiotics, antivirals, and anticancer drugs . The integration of these two pharmacophores into a single molecule makes this compound a promising scaffold for the synthesis of novel bioactive compounds and for probing biological mechanisms. Potential Research Applications: Researchers may employ this compound as a key intermediate in the design and synthesis of new sulfonamide derivatives for biological screening . It serves as a fundamental building block for generating compounds targeted at enzymes known to be inhibited by sulfonamides, such as carbonic anhydrase, which is a recognized target in cancer therapy research . Its structural features also make it a candidate for development in projects targeting inflammatory diseases and bacterial infections . Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-11-16(12,13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIVQCHBDGHUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-amine

The benzodioxine amine precursor is synthesized via nitro group reduction of 6-nitro-2,3-dihydro-1,4-benzodioxine. Catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) in ethanol at 50–60°C under $$ \text{H}_2 $$ pressure (3–5 atm) achieves quantitative conversion. Alternative methods employ tin(II) chloride in hydrochloric acid, though this approach introduces challenges in waste management.

Sulfonylation with Ethylsulfonyl Chloride

The amine intermediate reacts with ethylsulfonyl chloride in a base-mediated reaction. A representative protocol involves:

  • Dissolving 2,3-dihydro-1,4-benzodioxine-6-amine (1.0 equiv) in anhydrous dichloromethane.
  • Adding triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Dropwise addition of ethylsulfonyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours.
    Workup includes washing with dilute HCl, brine, and drying over anhydrous $$ \text{Na}2\text{SO}4 $$, yielding the sulfonamide intermediate with >85% purity.

Table 1: Optimization of Sulfonylation Conditions

Parameter Optimal Value Effect on Yield
Solvent Dichloromethane Maximizes solubility
Temperature 0°C → 25°C Minimizes side reactions
Base Triethylamine Efficient HCl trapping
Reaction Time 12 hours Complete conversion

N-Ethylation via Alkylation Reactions

The sulfonamide undergoes N-ethylation using ethyl iodide or ethyl bromide. A widely adopted method utilizes:

  • Lithium hydride (1.5 equiv) in dimethylformamide (DMF) to deprotonate the sulfonamide.
  • Addition of ethyl iodide (1.2 equiv) at 0°C, followed by reflux at 80°C for 6 hours.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the title compound in 70–75% yield.

Critical Considerations :

  • Solvent Choice : DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis.
  • Base Selection : Lithium hydride outperforms weaker bases (e.g., K$$2$$CO$$3$$) in preventing O-alkylation side products.
  • Halide Reactivity : Ethyl iodide’s superior leaving group ability compared to ethyl bromide reduces reaction time.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in ethylsulfonyl chloride, facilitated by triethylamine-mediated deprotonation. The transient sulfonic acid intermediate undergoes rapid chloride elimination to form the sulfonamide.

Competing Pathways in N-Ethylation

  • O-Ethylation : Occurs when the oxygen atom of the benzodioxine ring attacks the ethylating agent, producing regioisomeric byproducts. This is suppressed by using bulky bases (e.g., LiH) that selectively deprotonate the sulfonamide nitrogen.
  • Over-alkylation : Excess ethyl iodide may lead to diethylated products, mitigated by stoichiometric control and slow reagent addition.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • $$ ^1\text{H-NMR} $$ (400 MHz, CDCl$$_3$$) :
    • δ 6.85–6.75 (m, 3H, aromatic protons).
    • δ 4.25 (s, 4H, –O–CH$$2$$–CH$$2$$–O–).
    • δ 3.45 (q, J = 7.2 Hz, 2H, –N–CH$$2$$–CH$$3$$).
    • δ 1.25 (t, J = 7.2 Hz, 3H, –CH$$2$$–CH$$3$$).
  • IR (KBr) :
    • 1325 cm$$^{-1}$$ (S=O asymmetric stretch).
    • 1160 cm$$^{-1}$$ (S=O symmetric stretch).
  • Mass Spectrometry :
    • [M+H]$$^+$$ at m/z 286.1 (calculated for C$${11}$$H$${15}$$NO$$_4$$S: 285.07).

Table 2: Comparative Analytical Data

Technique Key Peaks Assignment
$$ ^1\text{H-NMR} $$ δ 3.45 (q) N–CH$$2$$CH$$3$$
IR 1325 cm$$^{-1}$$ Sulfonamide S=O
MS m/z 286.1 Molecular ion

Industrial-Scale Production Considerations

Solvent Recycling

Acetonitrile and DMF are recovered via fractional distillation, achieving >90% solvent reuse. Process intensification using continuous flow reactors reduces reaction times by 40% compared to batch methods.

Waste Management

  • Aqueous washes are neutralized with lime ($$ \text{Ca(OH)}_2 $$) to precipitate sulfonic acid byproducts.
  • Halide salts (e.g., LiCl) are extracted via crystallization and repurposed in metallurgical applications.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the N-ethylation step, achieving 85% yield with reduced side product formation. This method is particularly advantageous for high-throughput screening.

Enzymatic Sulfonylation

Preliminary studies demonstrate the use of sulfotransferase enzymes to catalyze the sulfonylation step under mild conditions (pH 7.4, 37°C), though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its therapeutic effects, particularly as an anti-inflammatory and anticancer agent. It acts by modulating specific biological pathways through interactions with molecular targets such as enzymes and receptors.

Case Study: Anti-inflammatory Activity

A study focused on the compound's ability to inhibit enzymes involved in inflammatory pathways. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential for development as an anti-inflammatory drug .

Enzyme Inhibition Studies

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been synthesized into various derivatives that exhibit enzyme inhibitory activities. Notably, it has shown promise as an inhibitor of acetylcholinesterase and lipoxygenase.

Table 1: Enzyme Inhibition Data

Compound NameAcetylcholinesterase Inhibition (%)Lipoxygenase Inhibition (%)α-Glucosidase Inhibition (%)
Compound A657050
Compound B556045
Compound C758055

Data sourced from biological screening studies conducted on synthesized derivatives of the compound .

Biological Research Applications

Ligand Studies
The compound is being explored as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological receptors, making it a candidate for further pharmacological investigations.

Case Study: Receptor Binding

Research demonstrated that this compound binds effectively to serotonin receptors, indicating its potential use in treating mood disorders .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of new materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Structural and Bioactivity Profiles
Compound Name Molecular Formula Substituent Lipoxygenase IC50 Antibacterial Activity (E. coli IC50) Key Findings
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C10H13NO4S Ethyl Not explicitly reported (good inhibitor) 9.22 ± 0.70 µg/mL Balanced lipoxygenase inhibition and antibacterial activity.
Parent sulfonamide (3) C15H15NO4S None (unsubstituted) Low 9.22 ± 0.70 µg/mL Active against E. coli but inactive against S. typhi.
5c (N-(3-phenylpropyl)-4-methylbenzenesulfonamide) C24H23NO4S 3-Phenylpropyl 85.79 ± 0.48 mM Inactive Strong lipoxygenase inhibition but no antibacterial effects.
5e (N-(4-chlorobenzyl)-4-methylbenzenesulfonamide) C21H17ClNO4S 4-Chlorobenzyl 89.32 ± 0.34 mM Inactive Moderate enzyme inhibition; bulky substituent reduces antibacterial potency.
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C9H10N2O6S Methyl, nitro Not reported Not reported Nitro group may enhance electrophilicity but reduce solubility .

Key Observations

Substituent Effects on Enzyme Inhibition :

  • Bulky aromatic substituents (e.g., 3-phenylpropyl in 5c ) enhance lipoxygenase inhibition but abolish antibacterial activity, likely due to steric hindrance limiting bacterial membrane penetration .
  • The ethyl group in the target compound provides a balance between lipophilicity and steric bulk, enabling dual activity against enzymes and bacteria .

Antibacterial Selectivity :

  • The parent sulfonamide (3 ) and ethylated derivative show similar potency against E. coli, but the ethyl group may improve pharmacokinetic properties (e.g., metabolic stability) .
  • Halogenated derivatives (e.g., 5e ) exhibit reduced antibacterial efficacy, possibly due to increased molecular weight and decreased solubility .

Scaffold Importance :

  • The 1,4-benzodioxane core is critical for bioactivity, as seen in PD-1/PD-L1 inhibitors with analogous scaffolds . Modifications to this core (e.g., nitro substitution in ) alter activity profiles significantly.

Biological Activity

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Structural Characteristics

The compound features a unique structural arrangement combining a benzodioxine ring and a sulfonamide group. This configuration is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties. The specific N-ethyl substitution enhances binding affinity to target enzymes, which may lead to improved therapeutic efficacy compared to other sulfonamides.

Target Enzymes

This compound primarily targets cholinesterase enzymes, which are vital for the hydrolysis of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing neurotransmission .

Biochemical Pathways

The inhibition of cholinesterase affects the cholinergic pathway, crucial for nerve signal transmission. This action can lead to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. It has demonstrated efficacy against various bacterial strains, positioning it as a candidate for new antibiotic development .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Candida albicans13

This table summarizes the compound's effectiveness against several pathogens.

Enzyme Inhibition Studies

In addition to its antimicrobial properties, the compound has been evaluated for its inhibitory effects on various enzymes:

Table 2: Enzyme Inhibition Studies

CompoundAChE Inhibition (%)BChE Inhibition (%)IC50 (µM)
This compound657045.0
Acarbose (reference standard)80-37.38

These results indicate notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions characterized by cholinergic dysfunction .

Comparative Studies

This compound shares similarities with other sulfonamides like sulfamethoxazole and sulfadiazine. However, its unique structural features confer distinct biological properties that may enhance its therapeutic potential .

Table 3: Comparison of Sulfonamides

CompoundMechanism of ActionAntimicrobial Activity
N-ethyl sulfonamideInhibits dihydropteroate synthaseModerate
SulfamethoxazoleInhibits dihydropteroate synthaseHigh
N-ethyl benzodioxineInhibits cholinesterasesModerate

Case Studies and Research Findings

Several studies have synthesized derivatives of this compound to explore their biological activities further:

  • Synthesis and Screening : A study synthesized a series of ethylated sulfonamides incorporating the benzodioxane moiety. These derivatives were screened against various enzymes and bacterial strains. The results indicated varying degrees of enzyme inhibition and antimicrobial activity among the derivatives .
  • Anti-Diabetic Potential : Another study evaluated the anti-diabetic potential through α-glucosidase inhibition assays. Some derivatives exhibited weak to moderate inhibitory activity compared to acarbose .

Q & A

Basic: What are the standard synthetic routes for N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Answer:
The synthesis typically involves sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under basic conditions. For example:

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with ethylsulfonyl chloride in an aqueous Na₂CO₃ solution (pH 9–10) to form the sulfonamide core .
  • Step 2: Purify the product via precipitation or column chromatography.
    Key parameters include pH control (to avoid side reactions) and solvent selection (e.g., DMF for solubility). Spectral validation (¹H-NMR, IR) is critical to confirm the structure .

Basic: How is structural characterization performed for this compound and its derivatives?

Answer:
A multi-technique approach is used:

  • IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • ¹H-NMR confirms substitution patterns (e.g., dihydrobenzodioxin protons resonate at δ 4.2–4.5 ppm; ethyl group signals appear as triplets at δ 1.1–1.3 ppm) .
  • Elemental analysis (CHN) validates purity (>95%) and empirical formulas .
  • X-ray crystallography (for crystalline derivatives) resolves 3D geometry, as demonstrated in analogous sulfonamide structures .

Advanced: How can researchers optimize the synthesis yield for derivatives with bulky substituents?

Answer:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Catalysis: LiH or K₂CO₃ accelerates alkylation/arylation reactions .
  • Temperature control: Reactions at 25–60°C balance reactivity and decomposition risks .
  • Workflow example: For N-aryl derivatives, use slow addition of aryl halides to minimize dimerization. Monitor via TLC and optimize reaction time (3–6 hours) .

Advanced: What structure-activity relationship (SAR) trends are observed in enzyme inhibition studies?

Answer:

  • Substituent effects:
    • Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance α-glucosidase inhibition (IC₅₀ = 81–86 µM vs. acarbose reference at 37 µM) .
    • Hydrophobic substituents (e.g., methyl groups) improve lipophilicity and membrane permeability .
  • Core modifications:
    • Replacement of the ethyl group with bulkier alkyl chains reduces activity, suggesting steric hindrance at the binding site .
  • Validation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .

Advanced: How should contradictory biological activity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or structural impurities:

  • Assay standardization: Use triplicate measurements and consistent enzyme sources (e.g., α-glucosidase from Saccharomyces cerevisiae) .
  • Purity validation: Confirm compound purity via HPLC (>95%) and elemental analysis .
  • Control experiments: Compare with reference inhibitors (e.g., acarbose) under identical conditions .
  • Case study: Inconsistent antibacterial results may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. saline) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Enzyme inhibition:
    • α-Glucosidase assay: Measure IC₅₀ using PNPG (p-nitrophenyl-α-D-glucopyranoside) as substrate .
    • Lipoxygenase assay: Monitor hydroperoxide formation spectrophotometrically at 234 nm .
  • Antibacterial activity:
    • MIC determination: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD): Simulate ligand-enzyme interactions (e.g., with α-glucosidase) to identify key binding residues .
  • ADMET prediction: Use tools like SwissADME to estimate pharmacokinetic profiles (e.g., bioavailability, CYP450 interactions) .

Basic: How are stability and storage conditions determined for this compound?

Answer:

  • Thermal stability: Perform TGA/DSC to identify decomposition temperatures (typically >150°C for sulfonamides) .
  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .
  • Solubility testing: Use shake-flask method in PBS/DMSO to guide formulation .

Advanced: What strategies improve selectivity for target enzymes (e.g., α-glucosidase vs. acetylcholinesterase)?

Answer:

  • Selective functionalization: Introduce substituents that sterically block off-target binding (e.g., ortho-methyl groups reduce acetylcholinesterase affinity) .
  • Dual-activity probes: Design bifunctional derivatives with fluorophores (e.g., dansyl tags) to track binding specificity .
  • Enzymatic assays: Perform parallel screening against panels of related enzymes (e.g., α-amylase, butyrylcholinesterase) .

Advanced: How can regioselectivity challenges in N-substitution reactions be addressed?

Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., Boc protection of amines) during alkylation .
  • Microwave-assisted synthesis: Enhances regioselectivity by reducing reaction time and side products .
  • Case example: For N-ethyl derivatives, use excess ethyl iodide and LiH in DMF to favor mono-substitution .
  • Antibacterial SAR:
  • α-Glucosidase inhibition:
  • Structural characterization:
  • Synthetic optimization:

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